Cytotoxicity Against Cancer Stem Cells: 3-Bromo-4,5,8-trichloroquinoline Demonstrates Sub-Micromolar Activity
In a PubChem high-throughput screening assay (AID 504535) designed to identify inhibitors of cancer stem cells, 3-bromo-4,5,8-trichloroquinoline was identified as an active compound with an activity threshold of ≤ 1 µM [1]. This places it among the 6 most potent compounds out of 45 tested in this specific assay [1]. While direct comparator data for structurally similar compounds in the same assay is not publicly available, this sub-micromolar activity in a therapeutically relevant phenotypic screen provides a quantitative benchmark for its potential as an anticancer lead [2].
| Evidence Dimension | Inhibition of cancer stem cell viability |
|---|---|
| Target Compound Data | Activity ≤ 1 µM |
| Comparator Or Baseline | 45 total compounds tested, 26 active, 6 with activity ≤ 1 µM |
| Quantified Difference | Top 13% (6/45) of tested compounds |
| Conditions | Luminescence cell-based HTS assay (AID 504535) |
Why This Matters
This sub-micromolar activity in a cancer stem cell model provides a quantitative rationale for prioritizing this compound in anticancer drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem BioAssay Record for AID 504535. https://pubchem.ncbi.nlm.nih.gov/bioassay/504535 (accessed April 18, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Substance Record for SID 33646378. https://pubchem.ncbi.nlm.nih.gov/substance/33646378 (accessed April 18, 2026). View Source
